molecular formula C24H22N2O2 B3932309 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide CAS No. 294878-12-9

2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B3932309
CAS No.: 294878-12-9
M. Wt: 370.4 g/mol
InChI Key: GMSNDLFXEPDAPK-UHFFFAOYSA-N
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Description

2-(1-Benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide is a synthetic indole-based molecule of significant interest in medicinal chemistry and oncology research. The indole scaffold is a privileged structure in drug discovery, known for its ability to interact with a wide range of biological targets. Several FDA-approved anticancer agents, such as sunitinib and panobinostat, feature an indole core, underscoring its therapeutic potential . This specific derivative is provided for investigation into its potential biological activities. Researchers can explore its application in targeting key proteins and pathways involved in cancer proliferation. The structure-activity relationship (SAR) of similar indole derivatives suggests that substitutions on the nitrogen atom and at the C-2 position can be critical for modulating activity against various kinases and receptors . The presence of the benzyl group at the indole nitrogen and the methoxyphenyl acetamide moiety makes this compound a valuable intermediate or candidate for screening against a panel of cancer targets, including but not limited to protein kinases, tubulin, and topoisomerase enzymes. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

2-(1-benzylindol-2-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-28-22-13-11-20(12-14-22)25-24(27)16-21-15-19-9-5-6-10-23(19)26(21)17-18-7-3-2-4-8-18/h2-15H,16-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSNDLFXEPDAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=CC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340305
Record name 2-(1-Benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294878-12-9
Record name 2-(1-Benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Benzylation: The indole nitrogen is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Acetamide Formation: The benzylated indole is reacted with chloroacetyl chloride to introduce the acetamide group.

    Methoxyphenyl Substitution: Finally, the acetamide intermediate is coupled with 4-methoxyaniline under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole or benzyl groups.

    Reduction: Reduced forms of the acetamide or methoxyphenyl groups.

    Substitution: Substituted derivatives at the acetamide group.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent in several medical conditions:

  • Anti-inflammatory Effects : Research indicates that compounds with indole structures can exhibit anti-inflammatory properties. The specific derivatives of 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide may interact with inflammatory pathways, making them candidates for treating inflammatory diseases .
  • Anticancer Activity : Indole derivatives have been studied for their anticancer effects. Preliminary studies suggest that this compound might inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neurological Research

The compound's structure suggests potential neuroprotective properties, which are being explored in the context of neurodegenerative diseases:

  • CNS Activity : Compounds similar to this compound have shown promise in modulating neurotransmitter systems, potentially leading to applications in treating conditions like Alzheimer's disease and Parkinson's disease.

Cardiovascular Research

Studies have indicated that indole derivatives can affect cardiovascular health:

  • Antihypertensive Properties : Some related compounds have demonstrated the ability to lower blood pressure by acting on specific receptors involved in vascular regulation. This opens avenues for further research into the cardiovascular benefits of this compound .

Case Study 1: Anti-inflammatory Mechanism

A study published in the European Journal of Pharmacology evaluated the anti-inflammatory effects of a related indole derivative. The study found that the compound significantly reduced inflammation markers in animal models, suggesting that similar mechanisms may apply to this compound .

Case Study 2: Anticancer Potential

In another study focusing on cancer biology, researchers tested various indole derivatives against human cancer cell lines. Results indicated that certain structural modifications led to enhanced cytotoxicity, implying that the methoxyphenyl substitution could play a crucial role in increasing the compound's efficacy against tumors .

Data Table: Summary of Applications

Application AreaPotential EffectsReferences
Anti-inflammatoryReduction of inflammation markers
AnticancerInduction of apoptosis in cancer cells
NeurologicalNeuroprotective effects
CardiovascularAntihypertensive activity

Mechanism of Action

The mechanism of action of 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., chloro, nitro in 10j, 10l) correlate with higher melting points compared to electron-donating groups (e.g., methoxy in VIf), likely due to enhanced intermolecular interactions .
  • Linker Modifications : Replacing the acetamide with a sulfonyl group (Compound 36) reduces yield (41%) compared to standard acetamide couplings (e.g., 50% for VIf), possibly due to steric or reactivity differences .

Anticancer Activity

  • Compounds : N-(4-Methoxyphenyl)-quinazoline-sulfonyl acetamides (e.g., 40) demonstrated potent activity against HCT-116, MCF-7, and PC-3 cell lines (MTT assay), highlighting the 4-methoxyphenyl group’s role in enhancing cytotoxicity .
  • Hypothesis for Target Compound : The benzyl group may improve cellular uptake compared to benzoyl analogs (10j–10m), while the 4-methoxyphenyl moiety could mimic the activity of compound 40, though direct validation is needed .

Antimicrobial Activity

Structure-Activity Relationship (SAR) Insights

  • Indole Core Modifications :
    • Benzyl vs. Benzoyl: Benzyl (target compound) may enhance lipophilicity and membrane permeability compared to the polar benzoyl group in compounds .
    • Substituent Position: Methoxy groups at the 5-position () improve solubility but may reduce binding affinity in certain targets .
  • Acetamide Substituents :
    • 4-Methoxyphenyl (target, VIf, 40): Balances electron donation and moderate hydrophobicity, favoring interactions with hydrophobic enzyme pockets .
    • Bulky Groups (10k’s naphthyl): May hinder binding to compact active sites but improve π-π stacking in others .

Biological Activity

2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, drawing from various studies and data sources.

  • Molecular Formula : C24H22N2O2
  • Molecular Weight : 370.45 g/mol
  • Exact Mass : 370.168128 g/mol
  • InChIKey : GMSNDLFXEPDAPK-UHFFFAOYSA-N

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study :
A study demonstrated that derivatives of indole compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting that modifications in the indole structure can enhance anticancer activity .

CompoundCell LineIC50 (µM)
Indole Derivative AMCF-75.0
Indole Derivative BMDA-MB-2317.5
This compoundA549TBD

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is noteworthy. Indole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.

Research Findings :
In vitro studies have shown that certain indole-based compounds can reduce COX-1 and COX-2 activity with IC50 values ranging from 20 to 30 µM, indicating moderate anti-inflammatory effects .

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Indole Derivative C19.45 ± 0.0742.1 ± 0.30
Indole Derivative D26.04 ± 0.3631.4 ± 0.12
This compoundTBDTBD

Antimicrobial Activity

The antimicrobial properties of indole derivatives have also been explored extensively. Studies indicate that these compounds exhibit activity against a range of bacterial strains.

Case Study :
A comparative analysis showed that certain indole derivatives had minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria ranging from 5 to 20 µM .

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosaTBD

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives is often influenced by structural modifications. Substituents on the indole ring and variations in the acetamide side chain can significantly affect potency.

Key Observations :

  • Electron-donating groups on the phenyl ring enhance activity.
  • Hydroxyl substitutions improve solubility and bioavailability, leading to better therapeutic outcomes.
  • The spatial orientation of substituents plays a crucial role in receptor binding and activity modulation.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical reagents used in the preparation of 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves coupling reactions between indole derivatives and substituted phenylacetamides. Key steps include:

  • Indole functionalization : Alkylation of the indole nitrogen using benzyl halides under basic conditions (e.g., NaH/DMF) to introduce the benzyl group .
  • Acetamide formation : Reaction of the indole intermediate with chloroacetyl chloride, followed by nucleophilic substitution with 4-methoxyaniline in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity .
    • Critical Reagents : Benzyl bromide, chloroacetyl chloride, 4-methoxyaniline, DCC, and anhydrous solvents (e.g., dichloromethane) .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the presence of characteristic peaks (e.g., benzyl protons at δ 5.2–5.4 ppm, methoxy group at δ 3.7–3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]+^+) and isotopic patterns .
  • Infrared (IR) Spectroscopy : Confirms amide C=O stretch (~1650–1680 cm1^{-1}) and indole N-H vibrations (~3400 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects trace by-products .

Advanced Research Questions

Q. How can reaction conditions (temperature, solvent, catalyst) be optimized to improve synthetic yield and reduce side products?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–5°C) during benzylation reduce over-alkylation; higher temperatures (60–80°C) accelerate amide coupling .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane minimizes side reactions during coupling .
  • Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) as a catalyst improves amidation efficiency by 15–20% .
  • By-Product Analysis : LC-MS identifies impurities (e.g., unreacted indole), guiding iterative optimization .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50_{50} variability) across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Use identical cell lines (e.g., MCF-7 for anticancer studies), incubation times (48–72 hours), and DMSO concentrations (<0.1%) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., halogen substitution on the phenyl ring) to isolate substituent effects on potency .
  • Meta-Analysis Tools : Statistical software (e.g., GraphPad Prism) aggregates data from multiple studies to identify outliers and trends .

Q. How to design SAR studies for indole-acetamide derivatives targeting specific biological pathways?

  • Methodological Answer :

  • Core Modifications : Vary substituents on the indole (e.g., electron-withdrawing groups at position 5) and the phenylacetamide moiety (e.g., methoxy vs. nitro groups) .
  • Biological Testing : Screen derivatives against panels of kinases (e.g., Bcl-2/Mcl-1 for apoptosis) using fluorescence polarization assays .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like tubulin or DNA topoisomerases .

Q. What in vitro assays are most effective for evaluating the compound’s therapeutic potential, and how are they validated?

  • Methodological Answer :

  • Anticancer Activity : MTT assay in cancer cell lines (e.g., HCT-116, HepG2) with IC50_{50} determination via nonlinear regression .
  • Anti-Inflammatory Potential : ELISA-based measurement of TNF-α/IL-6 inhibition in LPS-stimulated macrophages .
  • Target Engagement : Competitive binding assays (e.g., SPR or ITC) quantify interactions with purified proteins (e.g., COX-2) .
  • Validation : Cross-referencing with positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) ensures reproducibility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide

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